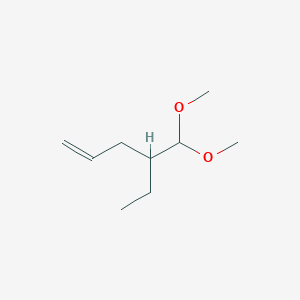
4-(Dimethoxymethyl)hex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethoxymethyl)hex-1-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is notable for its unique structure, which includes a dimethoxymethyl group attached to the first carbon of the hexene chain. The presence of the double bond and the dimethoxymethyl group imparts distinct chemical properties to the compound, making it a subject of interest in various fields of research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)hex-1-ene can be achieved through several methods. One common approach involves the reaction of hex-1-ene with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently undergoes dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include steps such as distillation and purification to obtain the compound in high purity. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4-(Dimethoxymethyl)hex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the double bond.
Substitution: Nucleophilic reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alkanes.
Substitution: Various substituted alkenes depending on the nucleophile used.
科学的研究の応用
4-(Dimethoxymethyl)hex-1-ene finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Dimethoxymethyl)hex-1-ene involves its interaction with various molecular targets. The double bond in the compound can participate in electrophilic addition reactions, where electrophiles attack the electron-rich double bond, leading to the formation of new chemical bonds. The dimethoxymethyl group can also undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups.
類似化合物との比較
Similar Compounds
Hex-1-ene: A simple alkene with a similar carbon chain but lacking the dimethoxymethyl group.
4-Methoxyhex-1-ene: Similar structure but with only one methoxy group attached.
4-(Ethoxymethyl)hex-1-ene: Contains an ethoxymethyl group instead of a dimethoxymethyl group.
Uniqueness
4-(Dimethoxymethyl)hex-1-ene is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where such properties are desired.
特性
CAS番号 |
51048-47-6 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
4-(dimethoxymethyl)hex-1-ene |
InChI |
InChI=1S/C9H18O2/c1-5-7-8(6-2)9(10-3)11-4/h5,8-9H,1,6-7H2,2-4H3 |
InChIキー |
DGGJCADHZISYIA-UHFFFAOYSA-N |
正規SMILES |
CCC(CC=C)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)

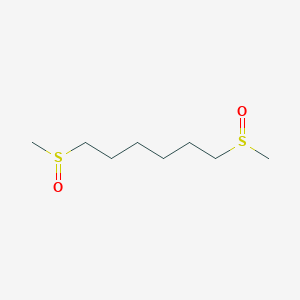
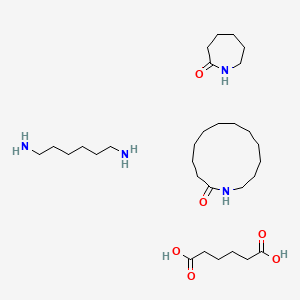
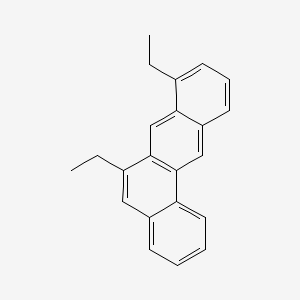
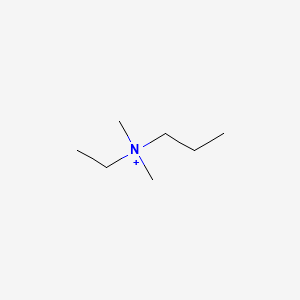
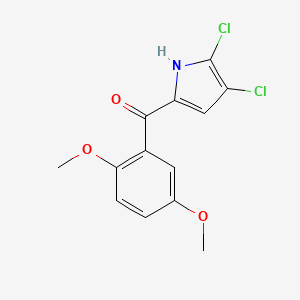
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
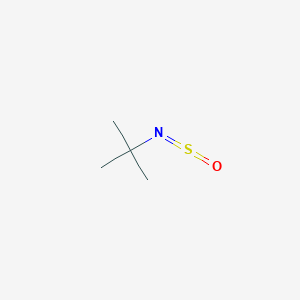



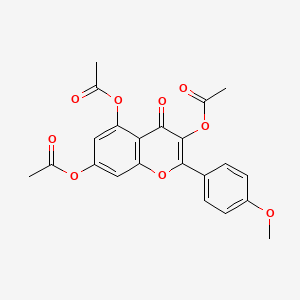
![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)
